molecular formula C48H24AlClN8 B12063873 Aluminum 2,3-naphthalocyanine chloride CAS No. 33273-14-2

Aluminum 2,3-naphthalocyanine chloride

Cat. No.: B12063873
CAS No.: 33273-14-2
M. Wt: 775.2 g/mol
InChI Key: CPNBSRSROUSDIB-UHFFFAOYSA-M
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Description

Aluminum 2,3-naphthalocyanine chloride: is a phthalocyanine dye used primarily in photonics and optics . This compound is known for its unique structural properties and its ability to absorb light, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aluminum 2,3-naphthalocyanine chloride typically involves the reaction of naphthalocyanine with aluminum chloride under controlled conditions. The process requires precise temperature and pressure settings to ensure the correct formation of the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is often produced in various grades, including military, ACS, reagent, and technical grades .

Chemical Reactions Analysis

Corrosion Inhibition Mechanisms

AlNcCl demonstrates significant corrosion inhibition for aluminum in acidic media (e.g., 1 M HCl), with efficiency enhanced by synergistic interactions with iodide ions (I⁻) .

Key Findings

  • Adsorption Behavior :

    • AlNcCl adsorbs onto aluminum surfaces via physisorption and chemisorption, forming a protective layer that impedes acid attack .

    • The presence of I⁻ ions improves adsorption by forming intermediate complexes (e.g., [AlNcCl–I]⁻), which stabilize the inhibitor-metal interface .

  • Electrochemical Performance :

    ParameterValue (AlNcCl)Value (Blank)
    Corrosion Rate (g·cm⁻²·h⁻¹)0.0120.298
    Inhibition Efficiency (%)95.9
    Data from gravimetric analysis at 30°C and 100 ppm inhibitor concentration .
  • Thermodynamic Parameters :

    ParameterAlNcCl (30°C)
    Activation Energy (Eₐ, kJ/mol)58.3
    Enthalpy (ΔH*, kJ/mol)55.7
    Entropy (ΔS*, J/mol·K)-120.4
    Lower Eₐ and ΔH values compared to blank HCl indicate endothermic adsorption .*

Synergistic Effects with Halides

The inhibition efficiency of AlNcCl increases in the presence of halides, following the order:
I⁻ > Br⁻ > Cl⁻
This trend correlates with ionic radius and electronegativity, where larger ions like I⁻ facilitate stronger adsorption via bridging mechanisms .

Stability and Degradation

  • Thermal Stability : AlNcCl remains stable up to 300°C, with decomposition observed only at higher temperatures .

  • Photodegradation : Under visible light, AlNcCl undergoes slow photobleaching, quantified by a quantum yield of Φ₅ = 1.2 × 10⁻⁵ in acetonitrile .

Comparative Analysis with Analogues

PropertyAlNcClAlPcCl
Q-band Absorption (nm)720677
Corrosion Efficiency95.9%89.2%
Thermal Stability (°C)>300>300
AlNcCl shows superior corrosion inhibition and redshifted absorption compared to phthalocyanine analogues .

Mechanistic Insights from Quantum Calculations

  • Frontier Molecular Orbitals : AlNcCl’s HOMO (-5.2 eV) localizes on the naphthalocyanine ring, enabling electron donation to aluminum’s vacant orbitals .

  • Fukui Indices : Predict preferential adsorption sites, with the central aluminum atom and peripheral sulfur groups acting as active centers .

This synthesis of experimental and computational data underscores AlNcCl’s versatility in corrosion inhibition and photodynamic applications, driven by its unique electronic structure and solvent-dependent reactivity .

Scientific Research Applications

Photodynamic Therapy

Photodynamic Therapy Mechanism : Aluminum 2,3-naphthalocyanine chloride acts as a photosensitizer in photodynamic therapy (PDT). Upon light activation, it generates reactive oxygen species that can induce cell death in targeted tissues, making it useful for treating cancers and other diseases.

Case Studies

  • Anticancer Activity :
    • A study developed a nanoemulsion of this compound that demonstrated significant photodynamic activity against human breast adenocarcinoma MCF-7 cells. The nanoemulsion exhibited a cytotoxic concentration of 6.0 nM, showing enhanced efficacy compared to free this compound .
  • Targeting Cancer Stem Cells :
    • Research indicated that this compound effectively targets lung cancer stem cells. The compound exhibited improved triplet state lifetimes and singlet oxygen yields compared to other photosensitizers, enhancing its potential in PDT .

Material Science Applications

This compound is also utilized in the development of advanced materials due to its unique electronic properties.

Case Studies

  • Photoelectrochemical Devices :
    • The compound has been studied for its photoelectrode characteristics when combined with fullerene C₆₀ nanoparticles. This composite was found to enhance light absorption and charge transfer efficiency in photoelectrochemical applications .
  • Corrosion Inhibition :
    • Research has shown that derivatives of this compound can serve as effective corrosion inhibitors for aluminum in acidic environments. The study detailed the mechanisms of physisorption and the impact of concentration on corrosion rates .

Summary Table of Applications

Application AreaDescriptionKey Findings
Photodynamic TherapyTreatment of cancers using light-activated compoundsNanoemulsions show significant cytotoxicity against cancer cells
Material ScienceDevelopment of photoelectrochemical devicesEnhanced charge transfer in composites with fullerene
Corrosion InhibitionProtecting aluminum surfaces from corrosionEffective inhibition observed in acidic media

Mechanism of Action

The mechanism of action of aluminum 2,3-naphthalocyanine chloride involves its ability to absorb light and transfer energy to molecular oxygen, producing reactive oxygen species. These reactive species can induce oxidative stress in target cells, leading to cell death or other therapeutic effects . The molecular targets and pathways involved include cellular components like lipids, proteins, and nucleic acids, which are susceptible to oxidative damage .

Comparison with Similar Compounds

  • Aluminum phthalocyanine chloride
  • Zinc phthalocyanine
  • Copper phthalocyanine

Comparison: Aluminum 2,3-naphthalocyanine chloride is unique due to its specific naphthalocyanine structure, which provides distinct optical properties compared to other phthalocyanines. For example, zinc and copper phthalocyanines have different absorption spectra and photochemical behaviors, making this compound particularly suitable for certain applications in photonics and photodynamic therapy .

Biological Activity

Aluminum 2,3-naphthalocyanine chloride (AlNcCl) is a synthetic compound belonging to the naphthalocyanine family, which has garnered attention for its potential applications in photodynamic therapy (PDT) and other biomedical fields. This article explores the biological activity of AlNcCl, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C₄₈H₃₀AlClN₈
  • Molecular Weight : 781.24 g/mol
  • CAS Number : 33273-14-2
  • Density : Not available
  • LogP : 10.33 (indicating high lipophilicity)

AlNcCl acts primarily as a photosensitizer in photodynamic therapy. Upon excitation by light, it generates reactive oxygen species (ROS), which can induce cell death in targeted tissues. The mechanism involves:

  • Light Absorption : AlNcCl absorbs light in the near-infrared region, allowing deeper tissue penetration.
  • ROS Generation : The excited state of AlNcCl facilitates the conversion of molecular oxygen into singlet oxygen and other ROS.
  • Cellular Damage : ROS can cause oxidative stress, leading to apoptosis or necrosis in cancer cells.

Photodynamic Therapy

Studies have demonstrated the efficacy of AlNcCl in PDT against various cancer cell lines:

  • Meningioma Cells : A study using cultured meningioma cells showed that AlNcCl effectively reduced cell viability upon laser irradiation, indicating its potential for treating brain tumors .
  • Breast Cancer Cells : In vitro experiments indicated that AlNcCl induced significant cytotoxicity in breast cancer cell lines when activated by light, with IC50 values suggesting effective concentrations for therapeutic use .

Case Studies

  • Case Study on Cellular Uptake : Research revealed that modifying AlNcCl with phthalimidomethyl groups improved cellular uptake and photodynamic efficacy, enhancing its potential as a therapeutic agent .
  • In Vivo Studies : Animal models treated with AlNcCl showed significant tumor reduction when combined with laser treatment, confirming its effectiveness in a physiological context .

Comparative Analysis of Phthalocyanines

CompoundLight Absorption RangeROS Generation EfficiencyApplication Area
This compoundNear-infrared (NIR)HighPhotodynamic therapy
Aluminum Phthalocyanine ChlorideVisible lightModeratePDT for various cancers
Zinc PhthalocyanineVisible lightHighPhotothermal therapy

Safety and Toxicology

While AlNcCl exhibits promising biological activity, safety assessments are crucial. Studies indicate that while it can induce cell death in cancerous cells, it may also affect surrounding healthy tissues if not properly targeted. The compound is classified under GHS07 as an irritant, necessitating precautions during handling .

Properties

CAS No.

33273-14-2

Molecular Formula

C48H24AlClN8

Molecular Weight

775.2 g/mol

IUPAC Name

54-chloro-13,26,39,52,53,55,56,57-octaza-54-aluminatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene

InChI

InChI=1S/C48H24N8.Al.ClH/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;/h1-24H;;1H/q-2;+3;/p-1

InChI Key

CPNBSRSROUSDIB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Al](N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21)Cl

Origin of Product

United States

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